Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 3-position, a propyl group at the 1-position, and a propiolate ester at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: Used in the synthesis of antifungal agents.
3-(4-Methylpiperazin-1-yl)propyl][(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine: Used in various chemical syntheses.
Uniqueness
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propiolate ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate, a compound with the CAS number 1354706-59-4, has garnered attention in recent years for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2 with a molecular weight of 192.21 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its influence on several biochemical pathways:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, studies indicate that modifications to the pyrazole structure can enhance COX selectivity and potency, suggesting that this compound may exhibit similar properties .
- Interaction with Pain Pathways : Research indicates that pyrazole derivatives can modulate pain pathways effectively. For example, compounds with similar structures have demonstrated significant analgesic effects in animal models by inhibiting pain mediators .
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted on rodents evaluated the analgesic properties of this compound. The results indicated that administration of the compound led to a significant decrease in pain behavior measured by the hot plate test, suggesting effective central analgesic activity.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing anti-inflammatory effects, this compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in paw edema and pro-inflammatory cytokines compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3 |
InChI Key |
UIUPJKBPYFSBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C#CC(=O)OC |
Origin of Product |
United States |
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